molecular formula C18H19N3O4 B2894777 Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate CAS No. 1448046-49-8

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate

Cat. No.: B2894777
CAS No.: 1448046-49-8
M. Wt: 341.367
InChI Key: ACOTUFQBCCJZJK-UHFFFAOYSA-N
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Description

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is a chemical compound used in scientific research. It offers immense potential in various applications, such as drug discovery and development, due to its unique properties and structural versatility.

Preparation Methods

The synthesis of Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The preparation of piperidine derivatives often involves the use of protected diamines and sulfonium salts under basic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate is widely used in scientific research due to its structural versatility. It is employed in drug discovery and development, particularly in the design and synthesis of novel compounds with potential therapeutic applications. The compound’s unique properties make it valuable in various fields, including chemistry, biology, medicine, and industry. Researchers utilize this compound to study its interactions with biological targets and to develop new drugs with improved efficacy and safety profiles.

Comparison with Similar Compounds

Methyl 4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzoate can be compared with other similar compounds, such as piperidinecarboxylic acids and piperazine derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example, piperazine derivatives are known for their wide range of biological and pharmaceutical activities, while piperidinecarboxylic acids are often used in the synthesis of various organic compounds .

Properties

IUPAC Name

methyl 4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-24-18(23)14-4-2-13(3-5-14)17(22)21-10-6-15(7-11-21)25-16-12-19-8-9-20-16/h2-5,8-9,12,15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOTUFQBCCJZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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